GNE-493
概要
説明
GNE-493 is a novel PI3K/mTOR dual inhibitor with improved metabolic stability, oral bioavailability, and excellent pharmacokinetic parameters . It has been shown to potently inhibit viability, proliferation, and migration in different primary and established prostate cancer cells, and provoke apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C17H20N6O2S . The molecular weight is 372.44 .Chemical Reactions Analysis
This compound is a potent, selective, and orally available dual inhibitor of pan-PI3-kinase and mTOR . It has been shown to block Akt-mTOR activation in primary human prostate cancer cells .科学的研究の応用
前立腺がん治療
GNE-493は、前立腺がんの治療に可能性を示しています。 Akt-mTOR依存性および非依存性メカニズムの両方を通じて、前立腺がん細胞の増殖を阻害することが判明しています 。 ヒト初代前立腺がん細胞におけるAkt-mTOR活性化を阻害することが観察されています .
細胞生存率と増殖の阻害
This compoundは、さまざまな初代および確立された前立腺がん細胞において、生存率、増殖、および遊走を強力に阻害し、アポトーシスを誘発することが判明しています .
酸化ストレスの誘導
This compound処理された前立腺がん細胞では、有意な酸化ストレスとプログラムされた壊死カスケードの活性化が検出されました .
スフィンゴシンキナーゼ1(SphK1)のダウンレギュレーション
This compoundは、SphK1をダウンレギュレートし、初代前立腺がん細胞でセラミドの蓄積を引き起こすことが観察されています .
動物モデルにおける腫瘍増殖の阻害
This compoundを1日1回経口投与すると、ヌードマウスにおける前立腺がん異種移植片の増殖を強力に阻害しました .
Akt-mTOR不活性化と酸化傷害の誘導
This compound処理された前立腺がん異種移植片組織では、Akt-mTOR不活性化、SphK1ダウンレギュレーション、セラミドレベルの上昇、および酸化傷害が検出されました .
作用機序
Mode of Action
GNE-493 interacts with its targets by blocking the Akt-mTOR activation in primary human prostate cancer cells . Even in the presence of a constitutively-active mutant Akt1, which restores Akt-mTOR activation, this compound still induces prostate cancer cell death . Moreover, this compound remains cytotoxic in Akt1/2-silenced primary prostate cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is responsible for cell migration, proliferation, and drug resistance in various cancers . This compound inhibits this pathway, leading to decreased cell viability, proliferation, and migration . Additionally, this compound downregulates Sphingosine Kinase 1 (SphK1) , causing ceramide accumulation in primary prostate cancer cells .
Pharmacokinetics
This compound exhibits improved metabolic stability , oral bioavailability , and excellent pharmacokinetic parameters . These properties contribute to its efficacy as a therapeutic agent.
Result of Action
The action of this compound results in significant oxidative stress and activation of the programmed necrosis cascade in treated prostate cancer cells . This leads to apoptosis, or programmed cell death . In animal models, daily single-dose oral administration of this compound robustly inhibited the growth of prostate cancer xenografts .
Action Environment
Safety and Hazards
GNE-493 is for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化学分析
Biochemical Properties
GNE-493 potently inhibits the viability, proliferation, and migration in different primary and established prostate cancer cells, provoking apoptosis . It interacts with the PI3K/mTOR pathway, blocking Akt-mTOR activation in primary human prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking Akt-mTOR activation, which leads to inhibited viability, proliferation, and migration in prostate cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the PI3K/mTOR pathway. It acts as a dual inhibitor of PI3K and mTOR, leading to blocked Akt-mTOR activation .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit the growth of prostate cancer cells in laboratory settings. This includes long-term effects on cellular function observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, daily single dose this compound oral administration robustly inhibited the growth of the prostate cancer xenograft .
Metabolic Pathways
This compound is involved in the PI3K/mTOR metabolic pathway. It interacts with this pathway to exert its effects, including the inhibition of cell proliferation and migration .
特性
IUPAC Name |
2-[2-(2-aminopyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXMMFPAPDGYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033735-94-2 | |
Record name | GNE-493 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033735942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-493 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L843LS9YK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。